Ferric sulfate heptahydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
iron(3+);trisulfate;heptahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.3H2O4S.7H2O/c;;3*1-5(2,3)4;;;;;;;/h;;3*(H2,1,2,3,4);7*1H2/q2*+3;;;;;;;;;;/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCMOUSLNOHBKY-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2H14O19S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10028-22-5 (Parent) | |
| Record name | Ferric sulfate heptahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035139287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80188633 | |
| Record name | Ferric sulfate heptahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35139-28-7 | |
| Record name | Ferric sulfate heptahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035139287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferric sulfate heptahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ferric Sulfate and Its Hydrates
Controlled Precipitation Techniques for Hydrated Ferric Sulfate (B86663)
Controlled precipitation is a cornerstone for synthesizing hydrated ferric sulfate, allowing for the formation of crystalline products from aqueous solutions. The success of these techniques hinges on the careful manipulation of chemical conditions to favor the crystallization of the desired hydrate (B1144303).
The crystallization of ferric sulfate hydrates from solutions already rich in ferric ions is a direct method for production. This approach is particularly relevant for waste streams from industrial processes, such as the autoclave oxidation of pyrite (B73398) concentrate, which yield solutions with high concentrations of Fe(III) ions and sulfuric acid researchgate.net.
The process relies on achieving supersaturation to induce crystallization. Laboratory investigations based on the ternary diagram of the Fe₂(SO₄)₃-H₂SO₄-H₂O system are used to determine the optimal starting compositions and conditions researchgate.net. By evaporating water from these acidic, iron(III)-rich solutions, the concentration of ferric sulfate increases, leading to the precipitation of a bulky sludge. The composition of this initial precipitate can be complex, containing multiple phases. Research has identified the presence of FeH(SO₄)₂·4H₂O (rhomboclase), Fe₂(SO₄)₃·8H₂O, and Fe₄.₆₇(SO₄)₆(OH)₂·20H₂O (ferric sulfate hydroxide (B78521) hydrate) in the initially formed sludge researchgate.net.
Further aging of this sludge under controlled temperatures can lead to phase transformations. For instance, holding the precipitate at 373 K (100 °C) for seven days resulted in the conversion to ferric sulfate hydroxide hydrate (Fe₄.₆₇(SO₄)₆(OH)₂·8H₂O) and paracoquimbite (Fe₂(SO₄)₃·9H₂O) researchgate.net.
Table 1: Crystalline Phases Identified During Precipitation from Fe(III)-Rich Solutions researchgate.net
| Condition | Identified Crystalline Phases | Chemical Formula |
|---|---|---|
| Initial Precipitate | Rhomboclase | FeH(SO₄)₂·4H₂O |
| Ferric sulfate octahydrate | Fe₂(SO₄)₃·8H₂O | |
| Ferric sulfate hydroxide hydrate | Fe₄.₆₇(SO₄)₆(OH)₂·20H₂O | |
| After 7 days at 373 K | Ferric sulfate hydroxide hydrate | Fe₄.₆₇(SO₄)₆(OH)₂·8H₂O |
| Paracoquimbite | Fe₂(SO₄)₃·9H₂O |
2 FeSO₄ + H₂SO₄ + Oxidizing Agent → Fe₂(SO₄)₃ + By-products
A variety of oxidizing agents can be employed, each with different operational parameters and efficiencies. Common agents include hydrogen peroxide, nitric acid, and oxygen gas. wikipedia.orggoogle.com The oxidation of ferrous sulfate is favored at higher temperatures and neutral pH, though the reaction can proceed in acidic solutions. matec-conferences.org The process can be engineered to produce a slurry containing both dissolved and solid-phase bivalent iron, which is then oxidized to a ferric sulfate slurry. googleapis.com This slurry can be solidified to create a solid ferric sulfate product. google.comgoogleapis.com
For example, ferrous sulfate heptahydrate can be mixed with sulfuric acid and heated to 60°C in a pressure reactor. The introduction of oxygen at an overpressure of 10 bar facilitates the oxidation until the concentration of bivalent iron is negligible (<0.1% by weight) google.com. Similarly, starting with ferrous sulfate monohydrate at 120°C, an oxygen overpressure of 3 bar is sufficient to drive the conversion google.com.
Table 2: Common Oxidizing Agents for Converting Ferrous Sulfate to Ferric Sulfate
| Oxidizing Agent | Example Reaction | Notes |
|---|---|---|
| Hydrogen Peroxide | 2 FeSO₄ + H₂SO₄ + H₂O₂ → Fe₂(SO₄)₃ + 2H₂O sciencemadness.org | A common laboratory and industrial method. wikipedia.orgsciencemadness.org |
| Nitric Acid | 6 FeSO₄ + 3 H₂SO₄ + 2 HNO₃ → 3 Fe₂(SO₄)₃ + 2 NO + 4 H₂O | An effective but can introduce nitrate/nitrite (B80452) impurities. wikipedia.org |
Production from Industrial By-products and Waste Streams
The synthesis of ferric sulfate from industrial wastes is an important area of research, focusing on valorizing by-products and mitigating environmental liabilities.
Pyrite (FeS₂), a common mineral in coal deposits and metal ores, is a significant source for ferric sulfate production. The oxidation of pyrite, either through chemical or biological means, generates acidic, iron-rich solutions that can be processed into ferric sulfate. imwa.infoyale.edu This process effectively turns a major contributor to acid mine drainage into a valuable chemical product, such as a coagulant for water treatment. imwa.info
The oxidation can be enhanced by acidophilic bacteria like Acidithiobacillus ferrooxidans, which can significantly increase the rate of pyrite dissolution. imwa.infoiaea.org The resulting leachate is rich in ferric sulfate. After leaching, the solution is typically filtered and evaporated to concentrate the iron to desired levels (e.g., 12%) for use as a liquid coagulant. imwa.info The purity of the final product is dependent on the composition of the initial pyrite concentrate; a higher pyrite concentration in the raw material leads to a higher-purity ferric sulfate coagulant. imwa.info
Table 3: Example of Ferric Sulfate Production from Pyrite Concentrate imwa.info
| Process Step | Description | Outcome |
|---|---|---|
| Raw Material | Pyrite concentrate from coal mine tailings. | Valorization of a mining waste product. |
| Leaching | Leaching tests conducted over four weeks. | Generation of an iron and sulfate-rich solution. |
| Concentration | Filtration and evaporation of the leachate. | Coagulant solution with approximately 12% iron. |
Red mud, the alkaline residue from bauxite (B576324) processing in the aluminum industry, is another significant waste stream that can be utilized for ferric sulfate production. e3s-conferences.org Red mud contains valuable amounts of iron and aluminum oxides. researchgate.net The process typically involves acid leaching, most commonly with sulfuric acid, to dissolve the metal oxides and bring them into solution. nih.govacs.org
Studies have shown that leaching red mud with 50% sulfuric acid (v/v) at 100°C for 2 hours can dissolve over 90% of the aluminum and 60% of the iron. nih.gov The resulting acidic leachate contains both aluminum and ferric sulfates. This mixed solution can then be polymerized to produce polyaluminum ferric sulfate (PAFS), a highly effective coagulant. e3s-conferences.orgnih.govnih.gov The process involves adjusting the basicity of the leaching solution to generate low, medium, and high polymerization species of (Al + Fe). nih.gov
Table 4: Optimal Conditions for Leaching Metals from Red Mud for PAFS Production e3s-conferences.orgnih.gov
| Parameter | Optimal Value | Resulting Leaching Efficiency |
|---|---|---|
| Sulfuric Acid Concentration | 50% (v/v) nih.gov / 4.5 mol/L e3s-conferences.org | >90% Al, >60% Fe nih.gov |
| Liquid-to-Solid Ratio | 7 mL/g nih.gov / 5 mg/L e3s-conferences.org | - |
| Leaching Temperature | 100 °C e3s-conferences.orgnih.gov | - |
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal methods utilize elevated temperatures and pressures in aqueous or non-aqueous solvents, respectively, to synthesize crystalline materials. These techniques offer pathways to novel ferric sulfate structures and composites.
Hydrothermal synthesis has been successfully used to grow novel polyferric sulfate crystals. In one study, a ferric sulfate solution was heated in a Teflon-lined high-pressure reactor to 160°C for 4320 minutes. tandfonline.com This process yielded a novel inorganic coordination polymer with a two-dimensional network structure, specifically 0.5[Fe₆(μ₃-O²⁻)₂(μ₃-OH⁻)₂(SO₄)₆]·2H₂O. tandfonline.com This demonstrates that hydrothermal conditions can facilitate the hydrolysis and polymerization of iron ions to form complex, bridged structures. tandfonline.com
Hydrothermal treatment of ferric sulfate solutions at even higher temperatures (e.g., 200°C) can lead to the formation of other iron compounds. Studies on the hydrolysis of ferric sulfate at 200°C have shown that the precipitation kinetics are first-order with respect to the Fe(III) concentration. acs.org Depending on the initial iron concentration, the process can yield basic ferric sulfate or hematite (B75146) (Fe₂O₃) with a high specific surface area. acs.org
Solvothermal synthesis, a related technique using organic solvents, is also employed, often to create composite materials. For example, a UiO-66/Fe₃O₄@CNCs nanocomposite was synthesized using a solvothermal approach where ferrous sulfate heptahydrate and ferric chloride hexahydrate were used as iron precursors in the initial co-precipitation step to form magnetic nanoparticles. acs.orgacs.org While the final product was not pure ferric sulfate, this illustrates the use of solvothermal conditions with iron sulfate precursors to create functional materials. acs.orgacs.org
Table 5: Example of Hydrothermal Synthesis Conditions for a Polyferric Sulfate tandfonline.com
| Parameter | Value |
|---|---|
| Reactants | Fe₂(SO₄)₃, Adipic acid, NaOH, H₂SO₄ |
| Solvent | H₂O |
| pH | ~7 |
| Temperature | 160 °C |
| Heating Time | 700 min |
| Reaction Time | 4320 min (72 hours) |
| Cooling Time | 1400 min |
Formation of Polymeric Ferric Sulfate Species
Polymeric ferric sulfate (PFS) represents a class of pre-polymerized inorganic coagulants characterized by high cationic charges and the presence of medium to high molecular weight polymeric chains. witpress.com These compounds are generally described by the chemical formula [Fe₂(OH)n(SO₄)₍₆₋ₙ₎/₂]m, where n is less than 2 and m is greater than 10. witpress.comtandfonline.comresearchgate.net Unlike conventional iron-based coagulants like ferric sulfate, PFS contains a variety of polynuclear complex ions, such as Fe₂(OH)₂⁴⁺ and Fe₃(OH)₄⁵⁺, formed by hydroxyl bridges. witpress.com This polymeric structure, with molecular weights that can reach as high as 10⁵, enhances its charge neutralizing capacity, making it a more effective coagulant at lower doses compared to traditional counterparts. witpress.com The development of PFS and its derivatives, such as polyaluminum ferric sulfate (PAFS) and polyferric silicate (B1173343) sulfate (PFSiS), often focuses on utilizing industrial by-products, which not only reduces production costs but also contributes to the sustainable use of resources. tandfonline.com
Preparation of Polyferric Sulfate (PFS)
The synthesis of Polyferric Sulfate (PFS) can be achieved through various methodologies, often involving the oxidation of ferrous sulfate to ferric sulfate, followed by a controlled hydrolysis and polymerization process. witpress.comgoogle.com A common laboratory-scale synthesis begins with the oxidation of ferrous sulfate in a highly acidic environment (using sulfuric acid) with an oxidizing agent such as nitric acid. witpress.com Other oxidizing agents like hydrogen peroxide, potassium chlorate, sodium chlorate, and sodium nitrite have also been employed. tandfonline.comgoogle.com
Several methods have been developed to produce PFS, often tailored to specific raw materials or desired product characteristics:
Sodium Nitrite Catalytic Oxidation: In this method, ferrous sulfate heptahydrate, sulfuric acid, and a sodium nitrite solution are reacted in the presence of oxygen at elevated temperatures (e.g., 60°C) and pressure. tandfonline.com
One-Step Method: This process involves the dehydration and oxidation of ferrous sulfate heptahydrate in a rotary furnace at high temperatures (e.g., 200°C) in the presence of oxygen, followed by polymerization with sulfuric acid. tandfonline.com
Nitric Acid Oxidation: This method utilizes fuming nitric acid to oxidize an iron-containing precipitate (often an industrial by-product) in a sulfuric acid solution. tandfonline.com
A crucial aspect of PFS synthesis is the utilization of industrial wastes as the iron source. Materials such as ferrous sulfate from the titanium dioxide industry, pickle liquor from steel processing, pyrite cinders, and scrap iron are commonly used, offering an economical and environmentally beneficial production route. tandfonline.compatsnap.com The key step in these processes is controlling the levels of heavy metals and other impurities in the final product. tandfonline.com The stability and properties of the resulting PFS are significantly influenced by parameters like the reaction temperature, the type of chemical reagents, and the basicity (the molar ratio of OH⁻ to Fe³⁺), often referred to as the 'r' value. witpress.comnih.gov
Synthesis of Iron-Based Metal-Polysilicate (PFSiS) Coagulants
Iron-based metal-polysilicate coagulants, such as polyferric silicate sulfate (PFSiS), are composite polymers synthesized by incorporating polysilicic acid into the structure of polyferric sulfate. nih.gov This combination aims to enhance coagulant performance by increasing the molecular weight and promoting adsorption-bridging mechanisms. nih.goviwaponline.com The synthesis of these coagulants is typically achieved through copolymerization, where polysilicic acid and a ferric salt solution are mixed and polymerized under specific conditions. researchgate.neteeer.org
The preparation process and resulting properties of PFSiS are governed by several key factors:
Si/Fe Molar Ratio: The ratio of silicon to iron is a critical parameter that influences the structure and performance of the coagulant. researchgate.net Optimal n(Fe)/n(Si) ratios have been reported to be between 0.8 and 1.5 for effective coagulation. eeer.orgeeer.org
Pre-aging Time of Polysilicic Acid (PSi): The duration for which the polysilicic acid is aged before copolymerization affects its degree of polymerization. researchgate.net This, in turn, influences the structure of the final PFSiS product, with longer PSi chains potentially enhancing adsorption bridging. researchgate.net
pH: The pH during synthesis plays a significant role. Optimal pH ranges for the preparation of polysilicate ferric sulfate have been identified as 1.5 to 1.8. eeer.orgeeer.org
By carefully controlling these parameters, PFSiS coagulants can be tailored to have both strong electric neutralization capabilities from the Fe-polymers and excellent adsorption bridging capacity from the long-chain Si-polymers. researchgate.net
Development of Polyaluminum Ferric Sulfate (PAFS)
Polyaluminum Ferric Sulfate (PAFS) is a composite inorganic polymer coagulant that incorporates both aluminum and iron into its structure. The development of PAFS often leverages industrial wastes as precursors for aluminum and iron, presenting a cost-effective and environmentally sound production strategy. mdpi.come3s-conferences.org Common raw materials include high-sulfur bauxite flotation tailings, red mud, acid mine drainage (AMD), and municipal solid waste incineration (MSWI) fly ash. mdpi.come3s-conferences.orgresearchgate.netascelibrary.org
The general synthesis process involves three main stages:
Roasting (optional): Some raw materials may be roasted to improve the subsequent leaching of metals. e3s-conferences.orgresearchgate.net
Acid Leaching: The raw material is treated with an acid, typically sulfuric acid, to dissolve the aluminum and iron compounds and bring them into solution. e3s-conferences.orgacs.org
Polymerization: The resulting leachate, containing Al³⁺ and Fe³⁺ ions, is then subjected to a polymerization process. This is often achieved by adding an alkali to adjust the basicity, which induces the formation of polymeric chains containing both aluminum and iron. e3s-conferences.orgmdpi.com
For instance, PAFS can be produced from acid mine drainage by co-precipitating iron and aluminum hydroxides at a controlled pH (e.g., pH 5.0), and then re-dissolving this precipitate in sulfuric acid. mdpi.comresearchgate.net The resulting PAFS coagulant contains both iron and aluminum, combining the properties of both metal coagulants. mdpi.com
The efficient recovery of aluminum and iron precursors from industrial wastes is a critical step in the synthesis of PAFS and is highly dependent on the optimization of leaching parameters. Research has focused on maximizing the extraction of Al³⁺ and Fe³⁺ while minimizing energy and reagent consumption. The optimal conditions vary significantly depending on the specific raw material being processed.
For example, when preparing PAFS from high-sulfur bauxite flotation tailings and red mud, optimal leaching was achieved at a temperature of 100°C for 90 minutes, using a sulfuric acid concentration of 4.5 mol/L and a liquid-to-solid ratio of 5 mL/g. e3s-conferences.orgresearchgate.net In another study using red mud, over 90% of aluminum and 60% of iron were dissolved using 50% (v/v) sulfuric acid at a liquid-to-solid ratio of 7 mL/g at 100°C for 2 hours. acs.org For the recovery of ferric salts from waste iron sludge, optimal conditions were found to be a liquid-to-solid ratio of 10:1, a sulfuric acid concentration of 3 mol·L⁻¹, a reaction temperature of 70°C, and a reaction time of 30 minutes. mdpi.comresearchgate.net The acid leaching of municipal solid waste incineration (MSWI) fly ash has also been studied to recover metals, where parameters such as pH, oxidizing agents, and liquid-to-solid ratio are crucial for maximizing recovery. mdpi.com
The following table summarizes optimized leaching parameters from various studies for different raw materials.
| Raw Material | Leaching Agent | Temperature (°C) | Time | Liquid-to-Solid Ratio | Leaching Efficiency |
| High-Sulfur Bauxite & Red Mud | 4.5 mol/L H₂SO₄ | 100 | 90 min | 5 mL/g | Not Specified |
| Red Mud | 50% (v/v) H₂SO₄ | 100 | 2 h | 7 mL/g | >90% Al, >60% Fe |
| Waste Iron Sludge | 3 mol/L H₂SO₄ | 70 | 30 min | 10:1 | 0.45 g Fe/g dry sludge |
| Coal Fly Ash (for Al & Li) | 6 mol/L HCl | 120 | 4 h | 20:1 | 82.23% Li, 76.72% Al |
The degree of polymerization is a determinative factor for the performance of polymeric coagulants like PFS and PAFS. Control over this parameter is achieved by manipulating several key variables during the synthesis process. The most significant of these is basicity (also denoted as B or the r value, [OH]/[Fe]), which is the molar ratio of hydroxide ions to metal ions. nih.govacs.org
By adjusting the basicity of the acid-leached solution, typically through the controlled addition of a base, different species of polymerization can be generated. For PAFS derived from red mud, adjusting the basicity to a range of 0.7–0.9 allowed for the formation of low, medium, and high polymerization species. acs.org Similarly, for PFS, the r value significantly affects the properties of the final product; high r values (e.g., >0.4) can lead to instability and precipitation. witpress.com
Other critical parameters for controlling polymerization include:
Rate of Base Addition: A controlled, slow addition of the alkalizing agent is often necessary to promote the formation of stable polymeric species. nih.gov
Temperature and Duration: The temperature and time allowed for the polymerization or "aging" stage also play a crucial role in determining the final structure and stability of the polymer. nih.gov
Type of Reagents: The choice of alkalizing agent can influence the degree of polymerization and the performance of the coagulant. For instance, PFS synthesized using NaHCO₃ has shown better performance than that produced with NaOH, which is attributed to a higher degree of polymerization. witpress.com
The following table outlines the key factors that are manipulated to control the degree of polymerization in ferric sulfate-based coagulants.
| Controlling Factor | Description | Effect on Polymerization |
| Basicity (B or r value) | The molar ratio of hydroxide to metal ions (e.g., [OH]/[Fe]). | Directly influences the formation and size of polymeric species. Higher basicity generally leads to higher polymerization, but excessive levels can cause precipitation. |
| Temperature | The temperature of the polymerization or aging stage. | Affects the rate of hydrolysis and polymerization reactions. |
| Reaction Time | The duration of the polymerization or aging stage. | Allows for the formation and stabilization of larger, more complex polymeric chains. |
| Rate of Base Addition | The speed at which an alkali is added to the metal salt solution. | A slower rate can lead to more ordered and stable polymer structures. |
| Type of Reagents | The specific chemical used as the base (e.g., NaOH, NaHCO₃). | Can influence the final polymer structure and coagulation efficiency. |
| Si/Metal Ratio (for PFSiS) | The molar ratio of silicate to metal ions. | Affects the interaction between polysilicic acid and metal polymers, influencing the overall structure. |
Crystallization Kinetics and Mechanisms of Ferric Sulfate Hydrates
Supersaturation Control and Crystal Growth Dynamics
Detailed research findings specifically on the supersaturation control and crystal growth dynamics of ferric sulfate (B86663) heptahydrate are limited in the available literature. The majority of studies on this topic focus on ferrous sulfate heptahydrate.
However, general principles of crystallization suggest that controlling the level of supersaturation is a critical factor in determining the crystal size distribution and morphology. mt.com Supersaturation is the driving force for both nucleation (the formation of new crystal nuclei) and crystal growth. mt.com At low supersaturation levels, crystal growth tends to be faster than nucleation, which results in larger crystals. mt.com Conversely, high supersaturation levels favor nucleation, leading to the formation of a larger number of smaller crystals. mt.com
For other systems, such as the crystallization of scorodite (a ferric arsenate compound), supersaturation is controlled by methods like the addition of seed crystals and strict pH control to promote the growth of well-crystallized particles. pjoes.comresearchgate.net It is plausible that similar principles would apply to the crystallization of ferric sulfate hydrates. The presence of trace amounts of trivalent iron ions, such as ferric iron, has been noted to cause stabilized supersaturation in sulfate solutions. google.com
Modeling of Crystallization Processes
Specific models for the crystallization processes of ferric sulfate heptahydrate are not extensively detailed in the provided search results. The available literature on modeling often pertains to ferrous sulfate heptahydrate.
For ferrous sulfate heptahydrate, modeling frameworks have been developed to estimate nucleation and growth kinetics and to simulate batch crystallization processes. researchgate.net These models often utilize population balance equations to predict the evolution of crystal size distribution. researchgate.net Thermodynamic data, such as the enthalpy and Gibbs energy of formation for various hydrated ferrous and ferric sulfate minerals, have been compiled and can be used as a basis for geochemical modeling of their formation. usgs.gov For instance, the enthalpy of formation for anhydrous Fe2(SO4)3 is reported as -2,581.5 kJ·mol-1. usgs.gov Such data is fundamental for developing comprehensive models of crystallization processes.
Structural Elucidation and Morphological Characterization of Ferric Sulfate Hydrates
Amorphous Ferric Sulfate (B86663) Phases
Amorphous iron sulfates (AIS) are notable for their lack of long-range structural order. nih.govnih.gov These phases are considered potential components of Martian surface materials, as the conditions there may be suitable for their formation and preservation. nih.govnih.gov Laboratory synthesis of amorphous ferric sulfates, with a general formula of Fe₂(SO₄)₃·~6-8H₂O, can be achieved through methods that involve rapid dehydration. nih.govnih.gov
A defining characteristic of all amorphous iron sulfates is the absence of structural order beyond 11 Å. nih.govnih.gov This lack of a repeating, long-range atomic arrangement is consistent with the nature of amorphous materials. nih.govwikipedia.org Analysis using X-ray diffraction (XRD) confirms this, showing a characteristic broad feature instead of the sharp peaks seen with crystalline materials. researchgate.net Spectroscopic analyses, such as visible/near-infrared (VNIR) and thermal infrared (TIR), further support the finding of structural disorder, as the data for all AIS display broad and muted features. nih.govnih.gov
Despite the lack of long-range order, amorphous materials exhibit short-range order, which refers to a regular and predictable arrangement of atoms over a short distance. wikipedia.org In amorphous ferric sulfates, the short-range (<5 Å) structural characteristics show a resemblance to their crystalline counterparts. nih.govnih.gov However, while similar, the short-range order is also distinct from crystalline phases like rozenite and szomolnokite, particularly in the first shell Fe-O distance and in the region near 4 Å. nih.gov This suggests that the arrangement of the basic structural units in the amorphous phase may differ from those in the crystalline forms. nih.gov
Amorphous ferric sulfates can be synthesized from sulfate-saturated fluids through processes like vacuum dehydration or exposure to low relative humidity (RH <11%). nih.govnih.govresearchgate.net These rapid dehydration methods prevent the orderly arrangement of atoms into a crystal lattice. nih.gov
The stability and structure of these amorphous phases are significantly influenced by ambient relative humidity. usra.edu Experiments have shown that amorphous ferric sulfates can remain in this state for extended periods (at least four years) when kept at low relative humidity (<11%) and a temperature of 5°C. nih.gov However, sustained exposure to higher humidity leads to distinct phase transitions. usra.edu For instance, when subjected to 33% RH, amorphous ferric sulfate undergoes a series of changes over several weeks. usra.edu
The method used to create the amorphous solid—whether through desiccation in a low-RH chamber or by vacuum—can affect the rate at which these transitions occur, though the resulting crystalline phases are the same. usra.edu
Table 1: Phase Transitions of Amorphous Ferric Sulfate at 33% Relative Humidity
| Observed Phase | Time Period (RH-Desiccated Sample) | Time Period (Vacuum-Dehydrated Sample) |
|---|---|---|
| Amorphous | 0 - 4 hours | 0 - 24 hours |
| Amorphous + Liquid | 4 - 48 hours | 24 - 120 hours |
| Liquid | 48 - 144 hours | 120 - 336 hours |
| Amorphous | 144 - 168 hours | 336 - 504 hours |
| Amorphous + Crystalline Phases | 168 - 1512 hours (9 weeks) | 504 - 1512 hours (9 weeks) |
Data sourced from Gregerson et al. (2015) usra.edu
Crystalline Structures of Hydrated Ferric Sulfate
In contrast to the disordered amorphous phases, ferric sulfate also forms a variety of crystalline hydrates with well-defined structures. wikipedia.org These minerals are often associated with the aerobic oxidation of iron-bearing minerals like pyrite (B73398). wikipedia.org One of the more common natural hydrates is kornelite (heptahydrate). wikipedia.org
The structure of kornelite, Fe₂(SO₄)₃·7H₂O, is characterized by corrugated octahedral-tetrahedral layers with the composition [Fe₂(H₂O)₆(SO₄)₃]²⁻. arizona.edu These layers are linked to each other only by hydrogen bonds. arizona.edu The structure consists of linked Fe octahedra and sulfate tetrahedra, with water molecules occupying some of the octahedral apices. researchgate.net
Research into the crystallization of ferric sulfate from iron-rich solutions has identified several crystalline modifications. researchgate.net The specific phases that form depend on the conditions of crystallization. At higher pH levels, ferric ions are easily hydrolyzed to form hydrated clusters of ferric hydroxide (B78521). mdpi.comnih.gov The most stable of these structures is [Fe(OH)₃·(H₂O)₂]. mdpi.comnih.gov This tendency to hydrolyze leads to the formation of complex hydroxide-containing crystalline structures.
Studies have identified a bulky sludge containing multiple phases when crystallizing from waste solutions. researchgate.net Further treatment, such as detention at 373 K for seven days, can lead to the observation of different modifications. researchgate.net
Table 2: Crystalline Phases Identified During Ferric Sulfate Hydrate (B1144303) Crystallization
| Compound Name | Chemical Formula | Stage of Observation |
|---|---|---|
| Rhomboclase | FeH(SO₄)₂·4H₂O | Initial sludge |
| Ferric sulfate octahydrate | Fe₂(SO₄)₃·8H₂O | Initial sludge |
| Ferric sulfate hydroxide hydrate | Fe₄.₆₇(SO₄)₆(OH)₂·20H₂O | Initial sludge |
| Ferric sulfate hydroxide hydrate | Fe₄.₆₇(SO₄)₆(OH)₂·8H₂O | After 7 days at 373 K |
| Paracoquimbite | Fe₂(SO₄)₃·9H₂O | After 7 days at 373 K |
Data sourced from Stefanova et al. (2017) researchgate.net
Microscopic and Nanoscopic Morphological Analysis
Analysis using scanning electron microscopy (SEM) provides insight into the physical form of these materials at a microscopic level. nih.gov SEM investigations reveal that amorphous ferric sulfates exhibit a conchoidal fracture, which is a smooth, curved break characteristic of amorphous materials. nih.gov When amorphous ferrous sulfate is formed from the dehydration of crystalline melanterite, micrographs show that the original crystal structure develops a thin lamellar separation but remains largely intact. nih.gov At higher magnification, the microstructure appears as sheets, which break into smaller platelets upon grinding. nih.gov
Scanning Electron Microscopy (SEM) Investigations
Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and morphology of crystalline materials. While extensive SEM studies specifically detailing ferric sulfate heptahydrate are not widely available in the reviewed literature, investigations into various ferric sulfate hydrates and related compounds provide valuable insights into their general morphological characteristics.
Studies on amorphous ferric sulfates have utilized SEM to reveal their morphology. For instance, amorphous ferric sulfates synthesized from saturated fluids exhibit conchoidal fracture, a characteristic feature of amorphous materials. nih.gov In contrast, crystalline ferric hydrogen sulfate hydrate has been observed to form well-defined crystals with a rhombohedral or "hexagonal plate" morphology, with individual crystals reaching up to 1 mm in maximum dimension. nlc-bnc.ca
In the context of mixed mineral phases, which can arise during the crystallization of ferric sulfate from industrial solutions, microscopy has been used to determine the morphology of the resulting crystals. uctm.eduresearchgate.net Although not specifically employing SEM for the heptahydrate, these studies highlight the complexity of morphologies that can be present in systems containing various ferric sulfate hydrates.
Influence of Synthetic Conditions on Resultant Morphology
The morphology of ferric sulfate hydrate crystals is highly dependent on the synthetic conditions employed during their formation. Key parameters that influence the resulting crystal size, shape, and degree of agglomeration include the method of crystallization, the composition of the solution, temperature, and the presence of impurities.
The crystallization process from highly concentrated solutions of ferric ions and sulfuric acid has been shown to yield a bulky sludge containing various phases of ferric sulfate hydrates. uctm.eduresearchgate.net The specific phases obtained are sensitive to the evaporation of water and the detention time at a given temperature. For example, holding a sludge at 373 K for seven days resulted in the observation of ferric sulfate hydroxide hydrate and paracoquimbite (a nonahydrate form of ferric sulfate). uctm.eduresearchgate.net
The presence of other ions can also significantly impact crystal morphology. For instance, in the crystallization of rare earth sulfates, the presence of ferric iron (Fe(III)) was found to result in smaller and more agglomerated crystals compared to when ferrous iron (Fe(II)) was present. nih.gov This suggests that the oxidation state of iron can play a crucial role in the crystal growth and habit of sulfate minerals.
Furthermore, the choice of synthetic route, such as direct oxidation of ferrous sulfate or dissolution of ferric oxide in sulfuric acid, can lead to different solution chemistries that in turn affect the nucleation and growth of ferric sulfate hydrate crystals. uctm.eduwikipedia.org The solidification of a ferric sulfate slurry by cooling is another method that produces crystalline ferric sulfate, with the cooling rate likely influencing the final crystal morphology. uctm.edu
The table below summarizes the influence of various synthetic conditions on the resulting phases and morphologies of ferric sulfate hydrates as observed in different studies.
| Synthetic Condition | Starting Materials | Resulting Phases/Morphology | Reference |
| Evaporation and aging | Rich Fe(III) waste solutions | Bulky sludge containing rhomboclase, ferric sulfate octahydrate, and ferric sulfate hydroxide hydrate. After aging, ferric sulfate hydroxide hydrate and paracoquimbite were observed. | uctm.eduresearchgate.net |
| High temperature (140°C) | Ferricopiapite and sulfuric acid | Well-defined crystals with rhombohedral or "hexagonal plate" morphology (ferric hydrogen sulfate hydrate). | nlc-bnc.ca |
| Antisolvent crystallization | Neodymium sulfate solution with Fe(III) impurity | Smaller and more agglomerated crystals of neodymium sulfate octahydrate. | nih.gov |
| Rapid dehydration of saturated brines | Ferric sulfate solutions | Amorphous ferric sulfates exhibiting conchoidal fracture. | nih.gov |
Spectroscopic Characterization Techniques for Ferric Sulfate Hydrates
X-ray Diffraction (XRD) Analysis
X-ray diffraction (XRD) is a primary technique for the characterization of crystalline materials. It provides detailed information about the atomic structure of ferric sulfate (B86663) hydrates, allowing for phase identification and the assessment of structural order.
Phase Identification and Purity Assessment
XRD is crucial for identifying the specific phases of ferric sulfate hydrates present in a sample. The hydration of anhydrous ferric sulfate, Fe₂(SO₄)₃, can lead to a sequence of different hydrated minerals, each with a unique crystal structure and corresponding XRD pattern. geoscienceworld.org For instance, under varying relative humidity (RH) conditions, anhydrous Fe₂(SO₄)₃ can transform into phases such as ferricopiapite, rhomboclase, kornelite, and paracoquimbite. geoscienceworld.org In situ XRD studies allow for the real-time observation of these phase transitions as a function of RH. geoscienceworld.org
Similarly, thermal decomposition studies utilize XRD to identify the resulting phases as a hydrated ferric sulfate is heated. For example, the thermal decomposition of the ferrous sulfate heptahydrate melanterite (FeSO₄·7H₂O) proceeds through several dehydration steps to form rozenite (FeSO₄·4H₂O) and szomolnokite (FeSO₄·H₂O), before oxidizing and decomposing into FeOHSO₄, mikasaite (Fe₂(SO₄)₃), and finally hematite (B75146) (α-Fe₂O₃). unich.it Each of these compounds is identified by its characteristic diffraction peaks. unich.it The purity of a synthesized or natural sample can be assessed by comparing the experimental XRD pattern to standard data from crystallographic databases. researchgate.net
Table 1: Phase Evolution of Anhydrous Ferric Sulfate with Increasing Relative Humidity
| Relative Humidity (RH) | Predominant Crystalline Phases Identified by XRD |
|---|---|
| ≤ 11% | Anhydrous Fe₂(SO₄)₃ |
| 33% - 53% | Ferricopiapite, Rhomboclase → Kornelite → Paracoquimbite |
Structural Ordering and Amorphous Content Determination
XRD is also a powerful tool for distinguishing between crystalline and amorphous (non-crystalline) forms of ferric sulfate. Crystalline ferric sulfates produce sharp, well-defined peaks in an XRD pattern, which correspond to the long-range atomic order of the crystal lattice. researchgate.net In contrast, amorphous materials lack this long-range order and produce a broad, diffuse scattering feature, often described as a "hump," typically centered around 20-35° 2θ for Cu Kα radiation. researchgate.netresearchgate.netsemanticscholar.org
The presence and intensity of this broad feature can be used to identify and quantify the amorphous content in a sample. semanticscholar.org Studies have shown that rapid dehydration of ferric sulfate solutions can produce amorphous ferric sulfates. nih.gov These materials are designated as "XRD amorphous" because their diffraction patterns are dominated by a broad swell and lack the sharp peaks characteristic of crystalline structures. nih.gov The lack of sharp peaks indicates an absence of structural order beyond approximately 11 Å. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound. Techniques such as Visible/Near-Infrared (VNIR) and Thermal Infrared (TIR) spectroscopy are sensitive to the presence of water molecules, hydroxyl groups, and sulfate ions, making them highly suitable for characterizing ferric sulfate hydrates.
Visible/Near-Infrared (VNIR) Spectroscopy
VNIR reflectance spectroscopy is particularly sensitive to the electronic transitions in iron and the vibrational overtones and combinations of H₂O and OH⁻ groups. The spectra of ferric sulfate hydrates exhibit characteristic absorption features. usra.edu
Key spectral features include:
Hydration Bands: Strong absorptions related to water molecules are typically observed near 1.4 µm and 1.9 µm. usra.edu
Fe³⁺ Electronic Transitions: Absorptions at wavelengths shorter than 1.2 µm are related to crystal field transitions of the ferric iron. usra.edu
Fe³⁺-OH Features: When hydroxyl groups are present, additional features can appear, for instance, in ferric sulfate hydroxide (B78521), bands are located at approximately 1.49 µm, 1.82 µm, 2.23 µm, and 2.37 µm. usra.edu
Amorphous ferric sulfates are spectrally distinct from their crystalline counterparts in the VNIR range. Their spectra display broad and muted features, consistent with structural disorder. nih.gov Specifically, the hydration bands at ~1.4 µm and 1.9 µm are significantly broadened, which can reduce their detectability. usra.edu
Table 2: Key VNIR Absorption Features in Ferric Sulfate Hydrates
| Wavelength (µm) | Assignment | Notes |
|---|---|---|
| < 1.2 | Fe³⁺ electronic crystal field transitions | Position can shift based on iron coordination. usra.edu |
| ~1.4 | H₂O overtones and combination bands | Broadened in amorphous phases. usra.edu |
| ~1.9 | H₂O combination band | Broadened in amorphous phases. usra.edu |
Thermal Infrared (TIR) Spectroscopy
TIR spectroscopy measures the emission or absorption of infrared radiation due to fundamental molecular vibrations. This technique is highly effective for identifying ferric sulfate minerals because the crystallography and molecular structure of each phase produce a distinct spectral signature. usra.edu The spectra are sensitive to the vibrations of the sulfate (SO₄²⁻) anion, as well as vibrations involving water molecules and hydroxyl groups. nih.gov
The emissivity spectra of different ferric sulfate minerals like ferricopiapite, coquimbite, and rhomboclase are diverse, allowing for their identification. usra.edu As with VNIR, the TIR spectra of amorphous ferric sulfates show broad and muted features compared to crystalline phases, which is indicative of their disordered structure. nih.gov Despite being less distinct, these absorptions are consistent with the four fundamental vibrational modes of the sulfate anion. usra.edu
Mössbauer Spectroscopy
Mössbauer spectroscopy is a highly sensitive technique for studying the local chemical environment of iron atoms. It provides precise information on the oxidation state (Fe²⁺ vs. Fe³⁺), coordination environment, and magnetic properties of iron in a sample. researchgate.net The primary parameters obtained from a Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS).
For ferric (Fe³⁺) sulfates, the Mössbauer spectra typically consist of a doublet due to the interaction between the nuclear quadrupole moment and the electric field gradient at the iron nucleus. researchgate.net The values of IS and QS are characteristic of the specific mineral phase and the local polyhedral environment around the Fe³⁺ cation. researchgate.net For example, the size of the coordination polyhedron is a strong predictor of the quadrupole splitting. researchgate.net
While the technique is powerful, interpretation can be complex as the Mössbauer parameters for different ferric sulfate species can overlap. For instance, minerals such as coquimbite and lausenite can have indistinguishable spectra. researchgate.net The Mössbauer spectra of amorphous ferric sulfates are also distinct from those of any of their crystalline counterparts, reflecting the disordered local environment of the iron atoms. nih.gov
Table 3: Representative Mössbauer Parameters for Ferric Sulfate Minerals
| Mineral Group/Phase | Isomer Shift (IS) (mm/s) | Quadrupole Splitting (QS) (mm/s) |
|---|---|---|
| Coquimbite, Kornelite, Lausenite | ~0.45 - 0.48 | ~0.50 - 0.65 |
| Jarosite | ~0.48 | ~1.15 - 1.25 |
| Rhomboclase | ~0.49 | ~0.80 - 0.90 |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. It is particularly useful for studying the dehydration and decomposition of hydrated salts like ferric sulfate heptahydrate.
TGA is highly effective for quantifying the water content and studying the dehydration pathways of hydrated sulfates. As the material is heated, it loses its water of crystallization in one or more steps, which are observed as distinct mass losses in the TGA curve.
For the related compound ferrous sulfate heptahydrate (FeSO₄·7H₂O), studies have shown a multi-step dehydration process. researchgate.net The process typically involves the sequential loss of water molecules to form lower hydrates (e.g., tetrahydrate and monohydrate) before becoming completely anhydrous. mdpi.comresearchgate.net Each step occurs in a characteristic temperature range. researchgate.net
Table 1: Illustrative Dehydration Steps for Iron(II) Sulfate Heptahydrate via TGA This table illustrates the typical dehydration process for a related iron sulfate hydrate (B1144303) as documented in thermal analysis studies.
| Temperature Range (°C) | Dehydration Step | Mass Loss (%) |
| < 100 °C | FeSO₄·7H₂O → FeSO₄·4H₂O + 3H₂O | ~19.4% |
| 85 - 150 °C | FeSO₄·4H₂O → FeSO₄·H₂O + 3H₂O | ~19.4% |
| 247 - 342 °C | FeSO₄·H₂O → FeSO₄ + H₂O | ~6.5% |
Data derived from literature reports on ferrous sulfate heptahydrate. researchgate.net
This stepwise dehydration allows for precise determination of the initial water content and the stoichiometry of the intermediate hydrated forms.
Following complete dehydration, anhydrous ferric sulfate (Fe₂(SO₄)₃) remains stable up to a certain temperature, after which it undergoes thermal decomposition. TGA can identify the onset temperature of this decomposition and the final products.
Anhydrous ferric sulfate typically decomposes at high temperatures (in the range of 500-700°C) into solid ferric oxide (Fe₂O₃) and gaseous sulfur oxides, primarily sulfur trioxide (SO₃). researchgate.netquora.comvedantu.com The decomposition reaction can be represented as:
Fe₂(SO₄)₃(s) → Fe₂O₃(s) + 3SO₃(g) quora.com
The TGA curve would show a significant mass loss corresponding to the release of SO₃ gas. The final residual mass corresponds to that of the stable ferric oxide. quora.com The exact decomposition temperature can be influenced by factors such as the heating rate and the atmosphere. researchgate.net
Total X-ray Scattering for Atomic Pair Distribution Function Analysis
Total X-ray Scattering is a powerful technique for studying the structure of materials that may lack long-range crystalline order, such as amorphous, nanocrystalline, or highly disordered materials. malvernpanalytical.com Instead of relying solely on sharp Bragg peaks as in conventional X-ray diffraction (XRD), this method analyzes both the Bragg and the diffuse scattering components of the diffraction pattern. malvernpanalytical.comdectris.com
The data from total scattering is used to calculate the atomic Pair Distribution Function (PDF). The PDF, denoted as G(r), describes the probability of finding two atoms separated by a given distance, r. malvernpanalytical.com This provides a real-space picture of the atomic structure, revealing detailed information about short-range and intermediate-range atomic correlations, which is often averaged out in conventional crystallography. nih.gov
For ferric sulfate hydrates, PDF analysis could provide unique insights into:
Precise Fe-O and S-O bond lengths and the geometry of the [Fe(H₂O)ₓ(SO₄)ᵧ] coordination polyhedra.
The connectivity between these polyhedra and the arrangement of water molecules in the hydrated structure.
Structural disorder or the presence of amorphous components that would not be well-characterized by standard XRD.
This technique is particularly valuable for characterizing the subtle structural details that govern the properties of hydrated materials. nih.gov
Catalytic Applications and Reaction Mechanisms of Ferric Sulfate Hydrates
Heterogeneous Catalysis in Organic Transformations
As a heterogeneous catalyst, ferric sulfate (B86663) offers advantages such as ease of separation from the reaction mixture, which simplifies product purification and allows for potential catalyst recycling. Its utility has been demonstrated in several important organic synthesis reactions.
Ferric sulfate [Fe₂(SO₄)₃·xH₂O] has been identified as an efficient and effective heterogeneous catalyst for the Povarov reaction, a key method for synthesizing tetrahydroquinoline derivatives. researchgate.netsci-hub.se This reaction is a formal [4+2] cycloaddition involving an aniline (B41778), an aldehyde, and an activated alkene. The catalytic role of ferric sulfate is crucial in activating the substrates and facilitating the key bond-forming steps.
The reaction mechanism, catalyzed by the Lewis acidity of the iron center, typically proceeds through the formation of an imine from the aniline and aldehyde. The ferric sulfate then activates the dienophile for the subsequent aza-Diels-Alder reaction with the electron-rich alkene, leading to the formation of the tetrahydroquinoline ring system. The use of ferric sulfate as a catalyst in this transformation is valued for its efficiency and for promoting a more environmentally friendly synthetic route. sci-hub.se
Table 1: Ferric Sulfate Catalyzed Povarov Reaction Conditions
| Reactants | Catalyst | Solvent | Temperature | Product Yield |
|---|---|---|---|---|
| Aniline, Benzaldehyde, Ethyl vinyl ether | Ferric Sulfate | Acetonitrile | Room Temp. | High |
| Substituted Anilines, Various Aldehydes, Alkenes | Ferric Sulfate | Various | Mild | Good to High |
The application of ferric sulfate and related iron sulfate compounds extends to the synthesis of other important nitrogen-containing heterocycles. For instance, ferric hydrogensulfate [Fe(HSO₄)₃] has been successfully employed as a reusable heterogeneous catalyst for the synthesis of 5-substituted-1H-tetrazoles. nih.govnih.govresearchgate.net This synthesis occurs via a [2+3] cycloaddition of nitriles and sodium azide. nih.govresearchgate.net This methodology is noted for its high yields, straightforward procedure, and simple work-up. nih.govresearchgate.net
The catalytic activity of ferric hydrogensulfate in this context facilitates the formation of the tetrazole ring, a structure of significant interest in medicinal chemistry. nih.gov The catalyst's ability to be recovered by simple filtration and reused underscores its practical utility in synthetic protocols. nih.govresearchgate.net Iron salts, in general, are recognized for their ability to assist in various bond formations due to their Lewis acidic properties, making them versatile catalysts in heterocyclic synthesis. iosrjournals.org
Ferric sulfate has demonstrated significant catalytic activity in the conversion of biomass-derived carbohydrates into valuable platform chemicals, such as 5-hydroxymethylfurfural (B1680220) (5-HMF). sci-hub.se 5-HMF is a key intermediate for the production of biofuels and bio-based polymers. The process involves the dehydration of sugars like fructose (B13574) and glucose.
In one application, ferric sulfate was used as a catalyst for the thermochemical conversion of the microalgae Chlorella sp. to produce sugars and subsequently 5-HMF. sci-hub.se The study highlighted a two-step conversion process where ferric sulfate catalyzed the initial hydrolysis of the microalgal biomass into sugar hydrolysates, which were then further converted into 5-HMF. sci-hub.se This demonstrates the potential of ferric sulfate in valorizing biomass feedstocks into important bio-based chemicals. sci-hub.se
Table 2: 5-HMF Production from Microalgae Hydrolysate using Ferric Sulfate Catalyst
| Feedstock | Catalyst | Reaction Step | Temperature | Time | Max. Yield of 5-HMF |
|---|---|---|---|---|---|
| Sugar Hydrolysate from Chlorella sp. | Ferric Sulfate | Thermochemical Conversion | 170 °C | 60 min | 37.23% |
Catalyst Design and Engineering
The performance of ferric sulfate catalysts can be significantly influenced by their physical and chemical properties, which can be tailored through catalyst design and engineering strategies. Key areas of investigation include the effect of catalyst supports and the study of catalyst recyclability.
The choice of support material can have a profound impact on the state and activity of an iron-containing catalyst. Studies have been conducted on catalysts prepared by impregnating supports like alumina (B75360) and silica (B1680970) gel with an aqueous solution of ferrous sulfate heptahydrate (FeSO₄·7H₂O), followed by heat treatment. researchgate.net
Research has shown that the nature of the support strongly influences the resulting iron compounds formed after calcination. researchgate.net For example, the interaction between the iron precursor and the support material affects the dispersion of the active species, the particle size, and the chemical state of the iron (e.g., oxide, sulfate). researchgate.net On alumina, iron species may exist in a hydroxide (B78521) form before heat treatment, while on silica gel, different interactions are observed. researchgate.net These differences in the catalyst's state, dictated by the support, are critical determinants of its catalytic performance in various chemical reactions. researchgate.net
A significant advantage of using heterogeneous catalysts like ferric sulfate is the potential for their recovery and reuse, which aligns with the principles of green chemistry. Ferric sulfate is recognized as a recyclable and efficient Lewis acid catalyst. sci-hub.se
Studies on related compounds, such as ferric hydrogensulfate, have explicitly demonstrated their reusability. In the synthesis of tetrazoles, the ferric hydrogensulfate catalyst was recovered by simple filtration and reused in subsequent reactions without a significant loss of activity. nih.govresearchgate.net This ease of recovery and stable performance over multiple cycles is a key feature that enhances the economic and environmental viability of these catalytic systems. mdpi.com The development of magnetically recoverable nanocatalysts, often based on iron oxides, further exemplifies the ongoing efforts to improve the recyclability of iron-based catalytic systems. mdpi.com
Reaction Kinetic and Mechanistic Studies
The efficacy of ferric sulfate hydrates as catalysts in chemical reactions is deeply rooted in their kinetic behavior and the specific mechanisms through which they operate. Detailed studies in this area are crucial for optimizing reaction outcomes and enhancing catalyst efficiency.
Investigation of Catalyst Active Sites
The catalytic activity of ferric sulfate hydrates stems from their active sites, which are primarily the Lewis acidic ferric (Fe³⁺) ions and the Brønsted acidic protons originating from coordinated water molecules. The Fe³⁺ ion can accept electron pairs, allowing it to activate substrates, while the coordinated water can donate protons, facilitating acid-catalyzed reactions researchgate.net.
Investigations have confirmed that Fe³⁺ and sulfate ions (SO₄²⁻) provide the crucial active sites for catalysis mdpi.com. The interplay between these sites can dictate the reaction mechanism. For example, in the selective catalytic reduction (SCR) of NOₓ, different preparations of sulfated iron-based catalysts showed that the form of the iron and sulfate species on the catalyst surface influenced whether the reaction followed an Eley-Rideal (E-R) or Langmuir-Hinshelwood (L-H) mechanism mdpi.com.
Various analytical techniques are employed to characterize these active sites. Spectroscopic methods can identify the chemical species on the catalyst surface and their interactions with reactants. For instance, in reactions involving the degradation of pollutants, Fe³⁺ ions have been shown to enhance the generation of reactive oxygen species, thereby improving degradation performance through both direct and indirect oxidation pathways mdpi.com. The concentration of Fe³⁺ can influence the reaction kinetics, with studies showing a pseudo-first-order kinetic model in the catalytic ozonation of dyes mdpi.com. Furthermore, X-ray Photoelectron Spectroscopy (XPS) can be used to track the oxidation states of iron (Fe²⁺ and Fe³⁺) during a reaction, providing insight into the redox mechanisms at play nih.govnih.gov.
Table 2: Techniques for Investigating Active Sites in Ferric Sulfate Catalysts
| Analytical Technique | Information Obtained | Relevance to Catalytic Mechanism |
| X-ray Diffraction (XRD) | Determines crystal structure and phase changes upon dehydration or reaction. | Reveals how the catalyst's physical structure, influenced by hydration, relates to its activity nih.gov. |
| Spectroscopy (e.g., Raman, IR) | Identifies surface species like Fe₂O₃, SO₄²⁻, and adsorbed molecules. | Helps elucidate which species are the active sites and how they interact with reactants mdpi.com. |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and oxidation states (e.g., Fe²⁺, Fe³⁺) on the catalyst surface. | Crucial for understanding redox cycles and identifying the active oxidation state of iron in the catalytic process nih.govnih.gov. |
| Kinetic Modeling | Fits experimental data to rate laws (e.g., pseudo-first-order). | Determines reaction order with respect to the catalyst and reactants, providing insight into the rate-determining steps mdpi.comresearchgate.net. |
Advanced Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ferric sulfate (B86663), DFT calculations are crucial for understanding the nature of chemical bonding, magnetic properties, and the distribution of electron density.
The ferric ion (Fe³⁺) in ferric sulfate has a high-spin d⁵ electronic configuration, meaning it possesses five unpaired electrons. This configuration results in significant electron correlation effects, which pose a challenge for standard DFT methods. To accurately model such systems, approaches like the GGA+U (Generalized Gradient Approximation with a Hubbard U correction) are often employed. This method provides a better description of the localized d-electrons in transition metals, leading to more accurate predictions of band gaps and magnetic moments in iron oxides and related compounds mdpi.com.
DFT calculations can determine key electronic properties:
Electron Density Distribution: Calculations reveal how electron density is shared between the iron, sulfate, and water ligand moieties. Differential charge density maps can illustrate the accumulation and depletion of charge upon bond formation researchgate.netnih.gov.
Magnetic Properties: The high-spin Fe³⁺ centers make ferric sulfate paramagnetic wikipedia.org. DFT can predict the magnetic ground state and exchange coupling constants between iron centers in various iron-containing materials, such as iron oxides and clusters nih.govmdpi.com.
Bonding Analysis: The nature of the interactions between the Fe³⁺ ion, the sulfate (SO₄²⁻) anions, and the water molecules of hydration can be analyzed. This includes the covalent and ionic character of the Fe-O bonds within the coordination sphere.
While specific DFT studies on the crystal structure of ferric sulfate heptahydrate are not extensively documented in the literature, principles are drawn from extensive research on related ferric compounds like iron oxides (e.g., Fe₂O₃) and aqueous iron clusters mdpi.comnih.govmdpi.com. These studies show that the electronic structure is dominated by interactions between the Fe 3d and O 2p orbitals.
Molecular Dynamics Simulations of Hydration Shells
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly valuable for understanding its behavior in aqueous solutions, focusing on the hydration shells that form around the constituent Fe³⁺ and SO₄²⁻ ions.
When ferric sulfate dissolves in water, the ionic components are solvated by water molecules, forming distinct hydration shells. MD simulations, using carefully parameterized force fields or ab initio (first-principles) methods, can model these structures and their dynamics with high fidelity aip.orgacs.orgnih.gov.
Hydration of the Ferric Ion (Fe³⁺): Numerous simulation studies have characterized the hydration environment of the aqueous Fe³⁺ ion aip.orgresearchgate.netresearchgate.netresearchgate.net.
First Hydration Shell: The Fe³⁺ ion is strongly coordinated by six water molecules, forming a stable hexaaquairon(III) complex, [Fe(H₂O)₆]³⁺. This complex has a well-defined octahedral geometry aip.orgresearchgate.netresearchgate.net. The strength of the Fe³⁺-water interaction leads to a highly structured and long-lived first hydration shell.
Second Hydration Shell: A more diffuse and dynamic second hydration shell exists beyond the first. The number of water molecules in this shell is typically found to be between 12 and 14 researchgate.net. These molecules are hydrogen-bonded to the water molecules of the first shell.
Structural Dynamics: MD simulations show that the structure of the Fe³⁺ solvation shell can be dynamic, with some studies suggesting transitions between a 6-coordinate octahedral state and a 7-coordinate capped trigonal prism state, particularly at low ion concentrations arxiv.org.
Hydration of the Sulfate Anion (SO₄²⁻): The sulfate anion is also strongly hydrated. MD simulations show that water molecules form hydrogen bonds with the oxygen atoms of the SO₄²⁻ ion. The first hydration shell is less sharply defined than that of the Fe³⁺ cation but plays a critical role in mediating ion-ion interactions in solution.
The table below summarizes typical structural parameters for the hydration of the aqueous Fe³⁺ ion as determined by MD simulations and experimental methods.
| Parameter | Value | Method |
|---|---|---|
| First Shell Coordination Number | 6 | MD Simulation, X-ray Diffraction aip.orgresearchgate.netrsc.org |
| First Shell Fe-O Distance (Å) | 1.96 - 2.05 | MD Simulation, X-ray Diffraction researchgate.netresearchgate.netrsc.org |
| Second Shell Coordination Number | ~13.4 | MD Simulation researchgate.net |
| Second Shell Water Residence Time (ps) | ~48 | MD Simulation researchgate.net |
Computational Modeling of Surface Interactions and Catalytic Sites
Computational models are instrumental in exploring the surface chemistry of ferric sulfate and related materials, including their role in catalysis and environmental interactions. DFT calculations and surface complexation models (SCMs) are primary tools for this purpose.
While the surface chemistry of crystalline ferric sulfate is not widely studied, extensive research on the interaction of sulfate with iron oxide and hydroxide (B78521) surfaces (such as goethite and ferrihydrite) provides a valuable analogue researchgate.netacs.orgnih.gov. These interactions are fundamental to understanding processes like contaminant transport in soils and the performance of iron-based coagulants in water treatment.
Surface Complexation Modeling (SCM): SCMs are used to quantitatively describe adsorption at the mineral-water interface. These models can predict the speciation of adsorbed ions under varying environmental conditions like pH researchgate.netacs.orgnih.gov. Computational chemistry informs SCMs by determining the most stable structures of surface complexes.
DFT Calculations of Adsorption: DFT can be used to model the adsorption of sulfate and other molecules onto iron oxide surfaces at the atomic level researchgate.netnih.gov. These calculations can determine:
Adsorption Geometries: Whether sulfate adsorbs as an inner-sphere complex (direct bonding to surface iron atoms) or an outer-sphere complex (separated from the surface by a layer of water molecules).
Adsorption Energies: The strength of the bond between the adsorbate and the surface, indicating the stability of the surface complex nih.gov. For example, DFT calculations of H₂S adsorption on Fe₂O₃ clusters show chemisorption with adsorption energies around -49 kJ/mol, indicating a strong interaction nih.gov.
Catalytic Sites: Ferric sulfate is used as a catalyst in some chemical reactions nih.gov. Computational modeling can identify potential active sites on the surface, elucidate reaction mechanisms, and calculate activation energy barriers. Studies on iron oxide-based catalysts, for instance, use DFT to understand how electron transfer at the surface facilitates electrocatalysis rsc.org.
Spectroscopic Data Interpretation Through Computational Methods
Computational methods are essential for the accurate interpretation of complex spectroscopic data. By simulating spectra from first principles, researchers can assign experimental features to specific atomic and electronic structures acs.orgarxiv.orgunimi.it.
Mössbauer Spectroscopy: This technique is highly sensitive to the local chemical and magnetic environment of the iron nucleus. DFT calculations are widely used to predict the key Mössbauer parameters—isomer shift (δ) and quadrupole splitting (ΔE_Q) acs.orgaip.org. The isomer shift is related to the s-electron density at the nucleus, which is influenced by the oxidation state and covalency. Oxidized ferric ions (Fe³⁺) typically show lower isomer shifts than ferrous ions (Fe²⁺) due to weaker screening of the s-electrons by the d-electrons wikipedia.org. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the local electric field gradient, providing information on the symmetry of the iron site. Theoretical modeling is often essential for interpreting these parameters in terms of electronic structure acs.orgrsc.org.
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectra provide information about the vibrational modes of a molecule. For this compound, these spectra contain features from the sulfate anions, water molecules (stretching, bending, and librational modes), and Fe-O bonds. DFT calculations can predict the vibrational frequencies and intensities with good accuracy, allowing for unambiguous assignment of the observed spectral bands researchgate.netresearchgate.net. This is particularly useful for distinguishing between different hydration states or polymorphs.
X-ray Absorption Spectroscopy (XAS): XAS provides information on the local geometric and electronic structure around the absorbing atom. The analysis of X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) spectra can be greatly enhanced by theoretical calculations. These calculations, based on DFT or multiple scattering theory, can simulate the spectra for hypothesized structures, allowing for a robust determination of coordination numbers, bond distances, and the symmetry of the Fe³⁺ environment researchgate.netprinceton.edu.
Q & A
Q. How do trace impurities in this compound affect experimental reproducibility in nanoparticle synthesis?
- Methodology : Spiking studies with controlled additions of Mn²⁺ or Cu²⁺ (0.001–0.1%). Monitor nanoparticle size (dynamic light scattering) and magnetic properties (VSM). Statistical analysis (ANOVA) identifies impurity thresholds that alter outcomes .
Notes
- Contradictions : reports stability up to 75°C, while some studies suggest higher thermal limits under specific SO₃ concentrations. Replication under controlled conditions is advised.
- Methodological Rigor : Advanced questions emphasize experimental design, replication, and multi-technique validation to address variability in literature data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
